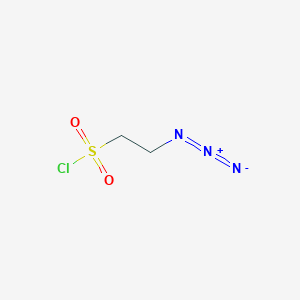
2-Azidoethane-1-sulfonyl chloride
Übersicht
Beschreibung
2-Azidoethane-1-sulfonyl chloride is a chemical compound that contains 12 bonds in total, including 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 positively charged N, and 1 sulfone . It contains 13 atoms: 4 Hydrogen atoms, 2 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of 2-Azidoethane-1-sulfonyl chloride can be achieved through a ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction . This protocol has displayed a remarkable substrate scope and can be applied to generating arrays of diazo compounds for further evolution via combinatorial chemistry .Molecular Structure Analysis
The molecular structure of 2-Azidoethane-1-sulfonyl chloride is characterized by the presence of azido groups, which are chemically active and can decompose to azenes when illuminated or heated .Chemical Reactions Analysis
Organic azides, such as 2-Azidoethane-1-sulfonyl chloride, are known for their versatility in chemical reactions. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . They can also act as reagents for organic synthesis .Physical And Chemical Properties Analysis
2-Azidoethane-1-sulfonyl chloride is a type of organic azide. Organic azides are chemically active and can decompose to azenes, which are very reactive . They are known for their unique properties and play a distinct role in propellants and high explosive energetic materials .Wissenschaftliche Forschungsanwendungen
Energetic Materials
Organic azides like 2-Azidoethane-1-sulfonyl chloride are a type of novel energetic materials with azido group (–N 3), which are mainly applied in energetic adhesives and energetic plasticizer . They play a distinct role in propellants and high explosive energetic materials . The azido groups improve the energy levels and endue excellent performance of high energetic materials .
Synthesis of Triazoles
Being catalyzed by Cu(I), the cycloaddition selectively generates 4-substituted 1-(N-sulfonyl-)-1,2,3-triazoles . This method is used to synthesize triazoles, a class of five-membered aromatic compounds containing three nitrogen atoms .
Plasticizers in High Explosives and Propellants
Organic azido compounds have azido groups and nitrate esters. They are a new plasticizer applied in high explosives and propellants . This kind of organic azido compounds have the most potential applications .
Chemical Properties
Azido compounds are derivatives of hydrazoic acid (HN 3). The molecular feature is that all azido compounds have azido groups . They are chemically active and after being illuminated or heated, they decompose to azenes, which are very reactive .
Organic Synthesis
2-Azidoethane-1-sulfonyl chloride is a versatile chemical compound used in scientific research. Its diverse applications range from organic synthesis to medicinal chemistry.
Medicinal Chemistry
Wirkmechanismus
Target of Action
Sulfonyl chlorides, in general, are known to react with a variety of organic compounds, including amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
2-Azidoethane-1-sulfonyl chloride is a type of sulfonyl chloride, which are electrophilic in nature and can undergo nucleophilic substitution reactions . The azide group (-N3) and the sulfonyl chloride group (-SO2Cl) in 2-Azidoethane-1-sulfonyl chloride can react with various nucleophiles, leading to a wide range of chemical transformations .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamide drugs, which can inhibit the enzymatic activity of carbonic anhydrase and dihydropteroate synthetase, affecting various biochemical pathways .
Result of Action
Sulfonyl chlorides, in general, are known to react with various nucleophiles, leading to a wide range of chemical transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Azidoethane-1-sulfonyl chloride . For instance, the reductive coupling of sulfonyl chlorides to the corresponding disulfides can be achieved rapidly with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-azidoethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADWWQVAAOJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803566-17-7 | |
| Record name | 2-azidoethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)


![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)




![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)


